N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride
Overview
Description
N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H30ClN5O2 and its molecular weight is 383.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted Pyrazolo[4,3-c]pyridine Derivatives
- A study by Karthikeyan et al. (2014) involved the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides, which were then converted into tetrahydro pyrazolo[4,3-c]pyridine derivatives. This research contributes to the understanding of the chemical synthesis of similar compounds (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Development as Tuberculosis Inhibitors
- Samala et al. (2013) synthesized 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and evaluated them for inhibition of Mycobacterium tuberculosis, showing potential therapeutic applications (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Glycine Transporter 1 Inhibitor
- Yamamoto et al. (2016) identified a compound structurally similar to the chemical as a potent Glycine Transporter 1 inhibitor, showing potential for central nervous system applications (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).
Tautomeric Structures in Solution and Crystal
- Gubaidullin et al. (2014) explored the tautomeric structures of a similar compound in crystal and solution, enhancing the understanding of its chemical properties (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Biological Applications and Potentials
Antibacterial and Antifungal Activities
- Anusevičius et al. (2014) researched the unexpected transformation of a structurally related compound and its antibacterial activity, suggesting possible antimicrobial applications (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).
Insecticidal and Fungicidal Activities
- Zhu et al. (2014) synthesized 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides with notable insecticidal and fungicidal activities, indicating the potential of similar compounds in pest control (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
Synthesis for Specific Applications
Synthesis for Imaging Agents
- Wang et al. (2018) synthesized a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation, showcasing the utility of similar compounds in medical imaging (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Synthesis for Cannabinoid Receptor Antagonists
- Shim et al. (2002) studied the molecular interaction of a pyrazole-3-carboxamide derivative with the CB1 cannabinoid receptor, highlighting its potential as a receptor antagonist (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Properties
IUPAC Name |
N,N-diethyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2.ClH/c1-4-22(5-2)17(24)13-7-6-10-23(12-13)18(25)16-14-11-19-9-8-15(14)21(3)20-16;/h13,19H,4-12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSZMQMRFMRGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)C2=NN(C3=C2CNCC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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